2,4-Dimethylphenylacetonitrile
Overview
Description
2,4-Dimethylphenylacetonitrile is a chemical compound belonging to the nitrile family, with the molecular formula C10H11N. It is a colorless, viscous, and oily liquid with a melting point of 5°C and a boiling point of 286°C. This compound is used in various fields such as organic synthesis and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s generally understood that drugs and other bioactive compounds exert their effects by interacting with cellular components, often referred to as receptors . These receptors can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It’s worth noting that the degradation of similar compounds, such as 2,4-dinitrotoluene and nitrobenzene, involves novel oxygenases for oxidative denitration and subsequent ring-fission .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 2,4-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide or dimethylformamide.
Major Products Formed
Oxidation: 2,4-Dimethylbenzoic acid.
Reduction: 2,4-Dimethylphenylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethylphenylacetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving nitriles.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylbenzonitrile
- 2,4-Dimethylphenylamine
- 2,4-Dimethylbenzyl chloride
Uniqueness
2,4-Dimethylphenylacetonitrile is unique due to its specific structural features, which include the presence of both methyl groups and a nitrile group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)9(2)7-8/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWISQLTVOZJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218546 | |
Record name | 2,4-Dimethylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68429-53-8 | |
Record name | 2,4-Dimethylphenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068429538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68429-53-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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